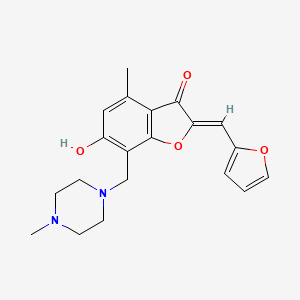

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

(Z)-2-(Furan-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative characterized by a planar benzofuran-3(2H)-one core substituted with a furan-2-ylmethylene group at position 2, a hydroxy group at position 6, a methyl group at position 4, and a 4-methylpiperazinylmethyl moiety at position 7 (Fig. 1). The 4-methylpiperazine substituent enhances solubility and may influence receptor-binding affinity due to its basic nitrogen atoms, while the furan ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-10-16(23)15(12-22-7-5-21(2)6-8-22)20-18(13)19(24)17(26-20)11-14-4-3-9-25-14/h3-4,9-11,23H,5-8,12H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQMOURCPMZSBS-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a furan ring and a piperazine substituent, which are known for their diverse biological activities. The presence of hydroxyl and methyl groups suggests potential for hydrogen bonding and interactions with biological targets, making it a candidate for further pharmacological evaluation.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.41 g/mol |

| Functional Groups | Hydroxyl (-OH), Piperazine, Furan |

| Stereochemistry | (Z) Configuration |

Anticancer Activity

Research indicates that compounds similar to (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one exhibit significant anticancer properties. For example, derivatives of benzofuran have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating antiproliferative activities, compounds were tested against several human cancer cell lines, including HeLa, MDA-MB-231, A549, HT-29, and MCF-7. The results indicated that certain structural modifications enhanced activity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| CA-4 | MDA-MB-231 | 3100 |

| Compound A | A549 | 250 |

| Compound B | HT-29 | 150 |

IC50 values represent the concentration required to inhibit cell proliferation by 50%, demonstrating the potency of these compounds against specific cancer types .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of enzymes involved in cancer progression. For instance, similar compounds have been identified as inhibitors of tubulin polymerization and histone deacetylases (HDACs), indicating a dual mechanism of action that could be beneficial in cancer therapy.

Antiviral Activity

Recent studies have also explored the antiviral potential of related compounds against SARS-CoV-2. For example, derivatives containing furan moieties have shown promise as inhibitors of the viral main protease (Mpro) with IC50 values in the low micromolar range . This highlights the versatility of furan-containing compounds in targeting various biological pathways.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can be approached through several methods involving the condensation of appropriate precursors followed by functional group modifications.

Synthetic Pathways

- Condensation Reaction : The initial step involves the reaction between furan derivatives and aldehydes or ketones.

- Functionalization : Subsequent steps may include hydroxylation and methylation to enhance biological activity.

- Piperazine Integration : Incorporating piperazine can improve solubility and bioavailability.

These synthetic strategies allow for the fine-tuning of the compound's properties to optimize its biological profile.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Key Observations :

Substituent Diversity: The target compound distinguishes itself with a furan-2-ylmethylene group at position 2, whereas analogs feature 2-fluorobenzylidene (), 4-methoxybenzylidene (), or 3-methylbenzylidene (). The 4-methylpiperazinylmethyl group at position 7 in the target compound contrasts with dimethylaminomethyl () or hydroxyethylpiperazinyl (). Piperazine derivatives are known to enhance aqueous solubility and bioavailability compared to simpler amines .

Physicochemical Properties :

- The target compound likely exhibits a higher logP (~2.5–3.0) than the methoxy-substituted derivative (, logP ~1.8) due to its lipophilic piperazine and furan groups. However, the fluorine in ’s compound increases polarity (logP ~2.1), balancing its dimethylamine group .

- Molecular Weight : The target (~375 g/mol) and ’s compound (~437 g/mol) exceed the typical threshold for drug-likeness (500 g/mol), but their rigid benzofuran cores may mitigate pharmacokinetic challenges .

Pharmacological and Toxicological Insights

Bioactivity :

- Benzofuran derivatives are associated with antimicrobial , antitumor , and antiviral activities (). The hydroxy group at position 6 in the target compound may facilitate hydrogen bonding with enzymes or receptors, akin to the carboxyl group in ’s sulfanyl-substituted analog .

- The piperazine moiety in the target compound could enhance CNS penetration or kinase inhibition , as seen in related psychotropic and anticancer agents ().

Toxicity Predictions :

- ADMET/TOPKAT models () suggest that the target’s piperazine group may reduce acute toxicity compared to dimethylamine-containing analogs (), as piperazines are metabolized to less reactive intermediates .

- Read-across predictions () using structurally similar compounds (e.g., ) indicate moderate hepatotoxicity risk, contingent on metabolic pathways involving the furan ring .

Q & A

Q. What are the established synthetic routes for (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves aldol condensation between a benzofuran-3(2H)-one precursor and a substituted aldehyde (e.g., furan-2-carbaldehyde). Key steps include:

- Protection of hydroxyl groups : Use benzyl ethers (e.g., 6-benzyloxy intermediates) to prevent unwanted side reactions .

- Base-catalyzed condensation : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature facilitates the formation of the (Z)-isomer via kinetic control .

- Deprotection : Catalytic hydrogenation removes protecting groups (e.g., benzyloxy) to yield the free hydroxyl group .

Optimization strategies: - Vary substituents on the aldehyde to modulate steric/electronic effects (e.g., electron-withdrawing groups improve yield) .

- Use anhydrous conditions to suppress hydrolysis of sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the (Z)-configuration and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Look for coupling constants (J) between the furan methylidene proton and adjacent groups. (Z)-isomers typically exhibit distinct NOE correlations between the furan proton and the benzofuran ring .

- ¹³C-NMR : The carbonyl carbon (C-3) appears downfield (~190 ppm) due to conjugation with the methylidene group .

- X-ray Crystallography : Definitive confirmation of the (Z)-configuration is achieved via single-crystal analysis, as demonstrated in structurally analogous benzofuran derivatives .

- HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to assess purity. Retention times and UV-Vis spectra (λmax ~280–320 nm) aid in identifying impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives, such as antimicrobial vs. anticancer effects?

- Methodological Answer : Contradictions often arise from structural variability (e.g., substituents on the benzofuran core) and assay conditions . Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., 4-methylpiperazinylmethyl vs. simple alkyl groups) and compare activity across standardized assays .

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .

- Mechanistic Studies : Probe molecular targets (e.g., DNA intercalation vs. kinase inhibition) using techniques like surface plasmon resonance (SPR) or fluorescence polarization .

Q. What strategies improve the aqueous solubility and stability of this compound for in vitro pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside groups at the 6-hydroxy position to enhance solubility, which can be enzymatically cleaved in vivo .

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to maintain compound integrity .

- pH Adjustment : The 4-methylpiperazine moiety can be protonated in acidic buffers (pH 4–6), improving solubility without degradation .

Q. How does the 4-methylpiperazinylmethyl substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Lipophilicity : The piperazine ring increases logP slightly, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Piperazine derivatives resist cytochrome P450 oxidation, prolonging half-life in hepatic microsome assays .

- Target Binding : The basic nitrogen in piperazine facilitates hydrogen bonding with acidic residues in target proteins (e.g., kinase ATP pockets) .

Q. What synthetic challenges arise in scaling up the production of this compound, and how can they be mitigated?

- Methodological Answer :

- Intermediate Instability : The furan methylidene group is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .

- Purification Difficulties : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .

- Regioselectivity : Competing (E)-isomer formation can occur. Optimize reaction time and temperature to favor the (Z)-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.